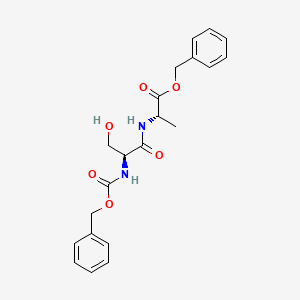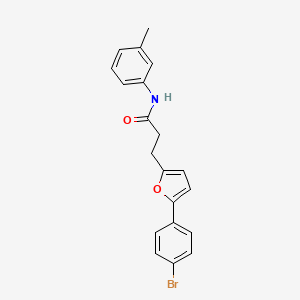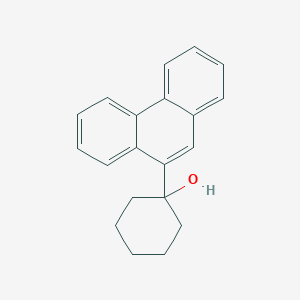
1-(9-Phenanthryl)-1-cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9-Phenanthryl)-1-cyclohexanol is an organic compound that features a phenanthrene moiety attached to a cyclohexanol group. Phenanthrene is a polycyclic aromatic hydrocarbon, known for its stability and presence in coal tar. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic synthesis, material chemistry, and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(9-Phenanthryl)-1-cyclohexanol can be synthesized through the regioselective functionalization of 9-hydroxyphenanthreneThe reaction typically requires specific catalysts and controlled conditions to ensure the desired regioselectivity .
Industrial Production Methods: Large-scale production of this compound often involves the use of phenanthrene derived from coal tar. The phenanthrene undergoes a series of chemical transformations, including oxidation and functionalization, to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(9-Phenanthryl)-1-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenyl ketal and other derivatives.
Reduction: Reduction reactions can modify the phenanthrene ring or the cyclohexanol group.
Substitution: Substitution reactions can introduce different functional groups to the phenanthrene ring.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O2) and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Various reducing agents can be employed depending on the desired product.
Catalysts: Specific catalysts are used to facilitate regioselective functionalization and other reactions.
Major Products:
Phenanthrenyl Ketal: Formed through oxidation reactions.
Substituted Phenanthrenes: Result from substitution reactions.
Scientific Research Applications
1-(9-Phenanthryl)-1-cyclohexanol has diverse applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
Material Chemistry: Employed in the development of advanced materials with unique properties.
Pharmaceutical Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(9-Phenanthryl)-1-cyclohexanol involves its interaction with specific molecular targets and pathways. The phenanthrene moiety can interact with various biological molecules, influencing their function. The cyclohexanol group may also play a role in modulating the compound’s activity .
Comparison with Similar Compounds
9-Hydroxyphenanthrene: A derivative of phenanthrene with similar functionalization challenges.
Phenanthrenyl Ketal: An oxidation product of 1-(9-Phenanthryl)-1-cyclohexanol.
Uniqueness: this compound stands out due to its unique combination of a phenanthrene moiety and a cyclohexanol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
10468-81-2 |
|---|---|
Molecular Formula |
C20H20O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-phenanthren-9-ylcyclohexan-1-ol |
InChI |
InChI=1S/C20H20O/c21-20(12-6-1-7-13-20)19-14-15-8-2-3-9-16(15)17-10-4-5-11-18(17)19/h2-5,8-11,14,21H,1,6-7,12-13H2 |
InChI Key |
LJOLNWJDSJIHKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3C4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953691.png)
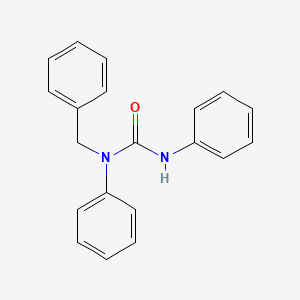

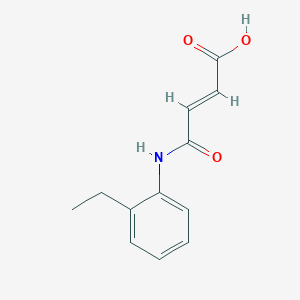
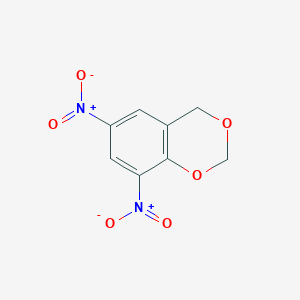
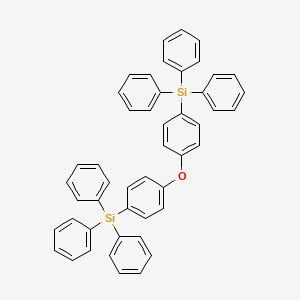
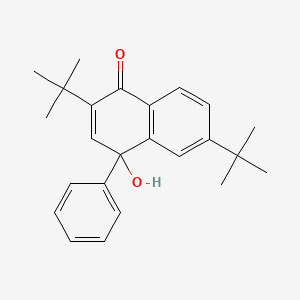
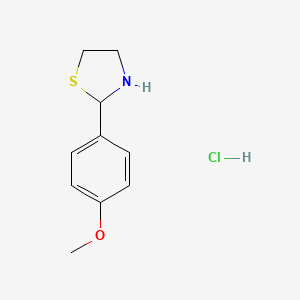
![(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate](/img/structure/B11953722.png)
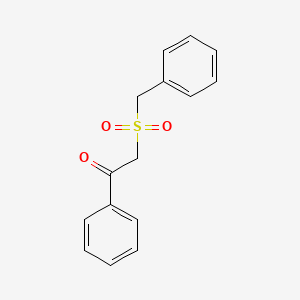
![n,n'-Bis[(e)-(3,4-dimethoxyphenyl)methylidene]propane-1,3-diamine](/img/structure/B11953733.png)
